Phenyl(piperidin-4-yl)methanol
CAS No.: 38081-60-6
Cat. No.: VC1970946
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38081-60-6 |
---|---|
Molecular Formula | C12H17NO |
Molecular Weight | 191.27 g/mol |
IUPAC Name | phenyl(piperidin-4-yl)methanol |
Standard InChI | InChI=1S/C12H17NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-5,11-14H,6-9H2 |
Standard InChI Key | DUZLYYVHAOTWSF-UHFFFAOYSA-N |
SMILES | C1CNCCC1C(C2=CC=CC=C2)O |
Canonical SMILES | C1CNCCC1C(C2=CC=CC=C2)O |
Introduction
Chemical Identity and Structural Properties
Phenyl(piperidin-4-yl)methanol, also known as α-phenyl-4-piperidinemethanol, is identified by the CAS registry number 38081-60-6. It has a molecular formula of C12H17NO with a molecular weight of 191.27 g/mol . The compound features a piperidine ring with a phenylmethanol substituent at the 4-position, creating a secondary alcohol functionality.
Structural Characteristics
The chemical structure consists of three key components:
-
A six-membered piperidine heterocyclic ring containing one nitrogen atom
-
A phenyl (C6H5) group
-
A methanol (-CH2OH) bridge connecting the phenyl group to the piperidine ring
This arrangement results in a compound with specific stereochemical properties and conformational flexibility that influences its biological activities and chemical reactivity .
Nomenclature and Identification
Table 1: Identification Parameters for Phenyl(piperidin-4-yl)methanol
Parameter | Value | Source |
---|---|---|
CAS Number | 38081-60-6 | |
Molecular Formula | C12H17NO | |
Molecular Weight | 191.27 g/mol | |
SMILES | C1CNCCC1C(C2=CC=CC=C2)O | |
InChI Key | DUZLYYVHAOTWSF-UHFFFAOYSA-N |
Several synonyms are used in scientific literature to refer to this compound:
-
Phenyl(4-piperidyl)methanol
-
Phenyl(4-piperidinyl)methanol
-
α-Phenyl-4-piperidinemethanol
Physical and Chemical Properties
Phenyl(piperidin-4-yl)methanol exhibits distinct physical and chemical properties that affect its applications in various research fields.
Physical Properties
Based on computational and experimental data, the compound displays the following physical characteristics:
Table 2: Physical Properties of Phenyl(piperidin-4-yl)methanol
Chemical Reactivity
The compound contains several reactive functional groups:
-
The secondary alcohol (-OH) group is capable of participating in various reactions, including oxidation, esterification, and dehydration.
-
The tertiary nitrogen in the piperidine ring can function as a weak base and participate in alkylation reactions.
-
The phenyl group can undergo electrophilic aromatic substitution reactions typical of aromatic compounds .
Synthesis Methods
Several synthetic routes have been reported for the preparation of phenyl(piperidin-4-yl)methanol.
Grignard Reaction Approach
One of the most common methods involves a Grignard reaction between piperidine-4-carbaldehyde and phenylmagnesium bromide:
-
Preparation of phenylmagnesium bromide from bromobenzene and magnesium in anhydrous ether
-
Addition of piperidine-4-carbaldehyde to the Grignard reagent
-
Hydrolysis of the resulting magnesium alkoxide intermediate
Reduction of Ketone Precursors
Another approach involves the reduction of a ketone precursor:
-
Preparation of a 4-benzoylpiperidine derivative
-
Reduction using sodium borohydride or lithium aluminum hydride
Applications in Research and Development
Phenyl(piperidin-4-yl)methanol serves as an important building block in various scientific applications.
Medicinal Chemistry
The compound serves as a key intermediate in the synthesis of pharmaceutically active compounds, particularly those targeting the central nervous system. Its structural features make it valuable for developing:
Organic Synthesis
In synthetic organic chemistry, phenyl(piperidin-4-yl)methanol functions as:
-
A versatile scaffold for building more complex molecules
-
A precursor for the preparation of chiral ligands
-
A starting material for the development of novel heterocyclic systems
Structural Modifications and Derivatives
Numerous derivatives of phenyl(piperidin-4-yl)methanol have been synthesized to explore structure-activity relationships and enhance specific properties.
Key Structural Modifications
Common structural modifications include:
-
Substitution on the phenyl ring with various functional groups (halogens, alkoxy, nitro)
-
N-alkylation of the piperidine nitrogen
-
Oxidation or functionalization of the hydroxyl group
-
Introduction of additional substituents on the piperidine ring
Diphenyl Derivatives
Diphenyl(piperidin-4-yl)methanol, a close analog with two phenyl groups attached to the carbinol carbon, has been extensively studied for its antimicrobial properties. This derivative demonstrates significant antibacterial and antifungal activities, highlighting the importance of the basic scaffold in medicinal chemistry applications .
Biological Activities and Research Findings
Research on phenyl(piperidin-4-yl)methanol and its derivatives has revealed several important biological activities.
Antimicrobial Properties
While phenyl(piperidin-4-yl)methanol itself has limited antimicrobial activity, its derivatives, particularly those with additional phenyl substituents, demonstrate significant antimicrobial properties:
Table 3: Antimicrobial Activity of Selected Derivatives
The research findings indicate that certain derivatives show particular efficacy against specific pathogens:
-
4-Nitrophenyl derivatives demonstrate exceptional activity against Aspergillus niger, with inhibition zones nearly double that of standard antifungal agents .
-
Derivatives with hydroxyl and chlorine substituents show enhanced activity against Gram-negative bacteria like E. coli .
-
Structure-activity relationship (SAR) analysis suggests that nitro and hydroxyl substitutions enhance inhibition potential, especially when positioned at the para position of the phenyl ring .
Spectroscopic Characteristics
Spectroscopic methods play a crucial role in the identification and structural characterization of phenyl(piperidin-4-yl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopic data for phenyl(piperidin-4-yl)methanol typically shows:
-
Aromatic protons of the phenyl ring (7.2-7.6 ppm)
-
Hydroxyl proton (variable, typically 2.0-5.0 ppm)
-
Protons of the piperidine ring (1.4-3.0 ppm)
Mass Spectrometry
Mass spectrometric analysis reveals characteristic fragmentation patterns, including:
-
Molecular ion peak at m/z 191
-
Fragment ions corresponding to the loss of water (m/z 173)
Comparison with Related Compounds
Phenyl(piperidin-4-yl)methanol shares structural similarities with several other compounds but possesses distinct properties that make it unique.
Structural Analogs
Table 4: Comparison of Phenyl(piperidin-4-yl)methanol with Related Compounds
Functional Differences
The differences in structure among these related compounds lead to distinct functional properties:
-
The position of nitrogen substitution affects basicity and hydrogen bonding capabilities.
-
The presence of additional functional groups (methoxy, amino) influences solubility, lipophilicity, and biological activity.
-
The addition of a second phenyl group (as in diphenyl derivatives) significantly enhances antimicrobial properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume